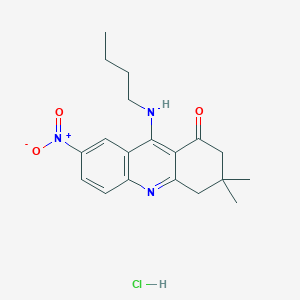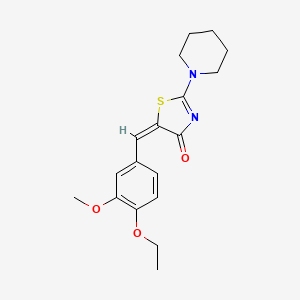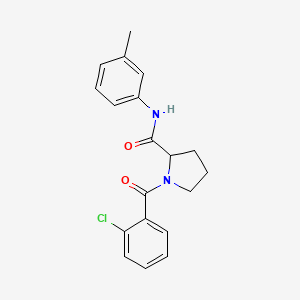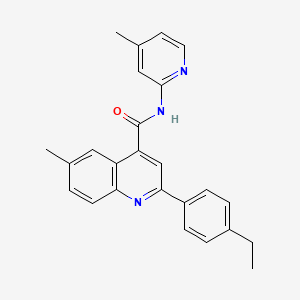
9-(butylamino)-3,3-dimethyl-7-nitro-3,4-dihydro-1(2H)-acridinone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(butylamino)-3,3-dimethyl-7-nitro-3,4-dihydro-1(2H)-acridinone hydrochloride, also known as BADA, is a chemical compound that has been synthesized for potential use as a fluorescent probe in biological research. BADA has a unique structure that allows it to selectively bind to specific biomolecules, making it a useful tool for studying cellular processes.
作用機序
9-(butylamino)-3,3-dimethyl-7-nitro-3,4-dihydro-1(2H)-acridinone hydrochloride works by selectively binding to specific biomolecules, such as proteins or nucleic acids, within cells. Once bound, this compound emits a fluorescent signal that can be detected using microscopy or other imaging techniques. The specificity of this compound for certain biomolecules allows researchers to track the movement and activity of these molecules in real-time.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and does not interfere with normal cellular processes at the concentrations used in research experiments. However, it is important to note that this compound is not intended for use as a therapeutic agent and should not be administered to humans or animals.
実験室実験の利点と制限
One of the main advantages of using 9-(butylamino)-3,3-dimethyl-7-nitro-3,4-dihydro-1(2H)-acridinone hydrochloride in research experiments is its high specificity for certain biomolecules. This allows researchers to selectively target and visualize specific cellular processes, providing valuable insights into the mechanisms underlying biological phenomena. However, there are also limitations to using this compound, including the need for specialized equipment and expertise to perform imaging experiments, as well as the potential for photobleaching and other artifacts that can affect the accuracy of results.
将来の方向性
There are many potential future directions for research involving 9-(butylamino)-3,3-dimethyl-7-nitro-3,4-dihydro-1(2H)-acridinone hydrochloride. One area of interest is the development of new fluorescent probes based on the structure of this compound, with improved sensitivity and specificity for certain biomolecules. Additionally, researchers are exploring ways to combine this compound with other imaging techniques, such as electron microscopy or super-resolution imaging, to gain a more comprehensive understanding of cellular processes. Finally, there is ongoing research into the use of this compound in clinical applications, such as the detection and diagnosis of cancer or other diseases.
合成法
The synthesis of 9-(butylamino)-3,3-dimethyl-7-nitro-3,4-dihydro-1(2H)-acridinone hydrochloride involves several steps, including the reaction of 3,4-dihydro-1(2H)-acridinone with butylamine and nitric acid. The resulting compound is then treated with hydrochloric acid to yield the final product. The synthesis process has been optimized to maximize yield and purity, allowing for the production of large quantities of this compound for research purposes.
科学的研究の応用
9-(butylamino)-3,3-dimethyl-7-nitro-3,4-dihydro-1(2H)-acridinone hydrochloride has been used in a variety of scientific research applications, including the study of protein-protein interactions, enzyme activity, and cellular signaling pathways. The fluorescent properties of this compound make it an ideal tool for visualizing these processes in live cells and tissues.
特性
IUPAC Name |
9-(butylamino)-3,3-dimethyl-7-nitro-2,4-dihydroacridin-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3.ClH/c1-4-5-8-20-18-13-9-12(22(24)25)6-7-14(13)21-15-10-19(2,3)11-16(23)17(15)18;/h6-7,9H,4-5,8,10-11H2,1-3H3,(H,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPSEBSKKVHZKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C2C(=NC3=C1C=C(C=C3)[N+](=O)[O-])CC(CC2=O)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(2-methylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B6103746.png)
![N,3,5-trimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6103749.png)
![ethyl 3-({[4-(trifluoromethyl)phenyl]amino}carbonyl)pyrazine-2-carboxylate](/img/structure/B6103755.png)
![N-(2-butoxyphenyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B6103758.png)
![5-{1-[4-(4-methyl-1-piperazinyl)benzyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6103769.png)
![N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}-3-(4-morpholinyl)propanamide](/img/structure/B6103780.png)
![N-[5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B6103795.png)
![3-{1-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-3-piperidinyl}-N-(2-fluorophenyl)propanamide](/img/structure/B6103801.png)
![7-(cyclohexylmethyl)-2-[(2E)-3-(2-thienyl)-2-propenoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6103803.png)
![ethyl (4-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-morpholinyl)acetate](/img/structure/B6103809.png)

![(1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)methanol](/img/structure/B6103812.png)

